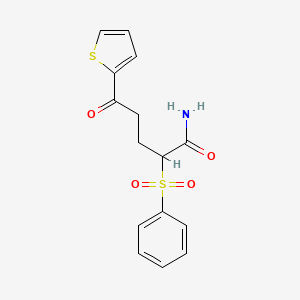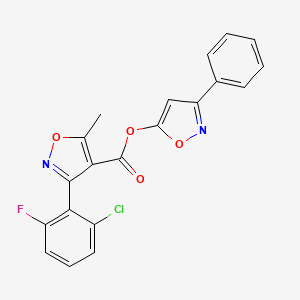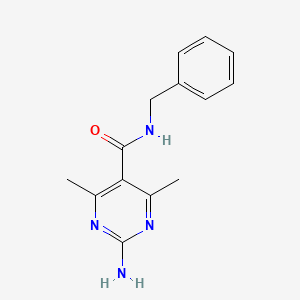
Ethyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarboxylate
Übersicht
Beschreibung
The compound “Ethyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarboxylate” is a complex organic molecule that contains a pyrimidine ring, a phenyl ring, a piperazine ring, and an ethyl ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and phenyl rings suggests that this compound would have a planar structure in these regions. The piperazine ring could introduce some three-dimensionality to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The pyrimidine ring, for example, is a part of many biologically active compounds and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester group could make it more lipophilic, which could influence its solubility and its ability to cross cell membranes .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Properties
A research study demonstrated the potential of derivatives of pyrazolopyrimidines, which are structurally related to Ethyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarboxylate, as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized and exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Synthetic Methodologies
Several studies focused on the synthesis of novel pyrimidine derivatives, including this compound and its analogs. These compounds were synthesized through various chemical reactions, and their structures were elucidated using spectroscopic methods, laying a foundation for further exploration of their biological activities and applications (Santilli et al., 1972), (Schenone et al., 1990).
Antiulcer Agents
This compound derivatives were investigated for their potential as antiulcer agents, particularly as H+/K(+)-ATPase inhibitors. The reaction of these compounds with thiols under acidic conditions was explored to understand their mechanism of action as gastric antisecretory agents (Terashima et al., 1995).
Synthesis and Characterization for Potential Therapeutic Applications
Some studies focused on the synthesis and characterization of novel pyrimidine derivatives, including this compound, for potential antioxidant and radioprotective activities. These compounds were synthesized through various methods and characterized using different spectroscopic techniques. Their potential therapeutic applications were also explored, highlighting the broad scope of research in this area (Mohan et al., 2014).
Cardiotonic Activity
Research into the cardiotonic activity of novel pyrimidine derivatives, including this compound, revealed that these compounds could potentially influence heart function. The synthesis, structural analysis, and evaluation of these compounds provided insights into their potential as cardiotonic agents, contributing to the understanding of their mechanism of action and therapeutic potential (Dorigo et al., 1996).
Antiviral and Antimycotic Activities
Compounds related to this compound were synthesized and evaluated for their antiviral and antimycotic activities. These studies highlight the potential of these compounds in the treatment of viral infections and fungal diseases, expanding the scope of their therapeutic applications (Sansebastiano et al., 1993).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thiopyrimidine derivatives, structurally related to this compound, were investigated, showcasing the significance of these compounds in optoelectronic applications. The study used density functional theory (DFT) to analyze structural parameters and explore the electronic, linear, and nonlinear optical properties of these compounds, indicating their potential in high-tech applications (Hussain et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-24-18(23)15-13-19-16(14-7-5-4-6-8-14)20-17(15)22-11-9-21(2)10-12-22/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCULJIAPVWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CCN(CC2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)
![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)

![N-[4-(4-benzylpiperazino)phenyl]-3-methylbutanamide](/img/structure/B3133957.png)
![Methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-6-oxodiazinane-4-carboxylate](/img/structure/B3133962.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide](/img/structure/B3134002.png)
![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B3134010.png)

![N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3134035.png)

![4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine](/img/structure/B3134044.png)